molecular formula C9H6F3NO B1295450 4-(Trifluoromethoxy)phenylacetonitrile CAS No. 49561-96-8

4-(Trifluoromethoxy)phenylacetonitrile

Cat. No. B1295450
CAS RN: 49561-96-8
M. Wt: 201.14 g/mol
InChI Key: LYFCAROXYJTUQF-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenylacetonitrile is a chemical compound that is part of the broader class of trifluoromethylated organic compounds. These compounds are of significant interest in the field of organic chemistry due to their unique physical and chemical properties, which are imparted by the trifluoromethyl group. The presence of the trifluoromethoxy group in particular can influence the electronic properties of aromatic systems and enhance the metabolic stability of pharmaceuticals.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored in various studies. For instance, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, which could potentially be applied to the synthesis of compounds similar to 4-(Trifluoromethoxy)phenylacetonitrile . Additionally, the synthesis of α-(trifluoromethyl)phenylacetonitrile has been achieved by reducing the cyanohydrin of α,α,α-trifluoroacetophenone, which suggests possible synthetic routes for the target compound . Moreover, the reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile has been studied, revealing unexpected trimeric impurities, which highlights the complexity of reactions involving trifluoromethylated nitriles .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is characterized by the strong electron-withdrawing effect of the trifluoromethyl group. This can lead to interesting reactivity patterns and influence the overall stability of the molecule. Structural and conformational studies of related compounds, such as 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazoles, have been performed using spectroscopic methods and computational calculations, which could provide insights into the structure of 4-(Trifluoromethoxy)phenylacetonitrile .

Chemical Reactions Analysis

The chemical reactivity of trifluoromethylated compounds is diverse. For example, trifluoroacetonitrile phenylimine has been shown to react with various olefins and acetylenes to yield pyrazolines and pyrazoles . This indicates that the trifluoromethyl group can participate in a range of cycloaddition reactions. The reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile also demonstrates the potential for unexpected pathways and products in reactions involving trifluoromethylated nitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the trifluoromethyl group, which imparts high lipophilicity and volatility. These properties are important in the development of pharmaceuticals and agrochemicals. The optical and thermal properties of related compounds, such as 2,4,6-tris(4-substituted phenyl)pyrylium salts, have been studied, showing strong fluorescence and excellent thermal stability . These findings could be relevant to the properties of 4-(Trifluoromethoxy)phenylacetonitrile, as the trifluoromethoxy group may similarly affect its behavior.

Scientific Research Applications

Reactivity and Compound Formation

A study by Stazi et al. (2010) reported the uncommon reactivity of a closely related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which led to the formation of a trimeric compound. This highlights the potential for unexpected chemical reactions and new compound formations involving 4-(trifluoromethoxy)phenylacetonitrile and similar molecules (Stazi, Provera, Curcuruto, Westerduin, & Bacchi, 2010).

Fluorination and Synthesis

Research by Stephens and Blake (2004) demonstrated the successful fluorination of 3,5-diarylisoxazoles using Selectfluor®, a process potentially applicable to molecules like 4-(Trifluoromethoxy)phenylacetonitrile (Stephens & Blake, 2004).

Catalyzed Nucleophilic Addition

Lasek and Mąkosza (1993) explored the phase-transfer catalyzed nucleophilic addition of phenylacetonitrile to produce substituted 4-aryl-2-phenylbutyronitriles. This study provides insight into the potential chemical pathways and reactions involving phenylacetonitriles like 4-(Trifluoromethoxy)phenylacetonitrile (Lasek & Mąkosza, 1993).

Chemoselective Cyclization

Huang et al. (2012) discovered that phenylacetonitrile promoted the chemoselective cyclization of specific alkynylnitriles to generate novel chromone scaffolds, suggesting similar potential applications for 4-(Trifluoromethoxy)phenylacetonitrile in synthesizing new organic structures (Huang, Liu, Xie, & Hu, 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFCAROXYJTUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197843
Record name 4-(Trifluoromethoxy)phenylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)phenylacetonitrile

CAS RN

49561-96-8
Record name 4-(Trifluoromethoxy)phenylacetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethoxy)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)phenylacetonitrile
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Synthesis routes and methods I

Procedure details

Using analogous conditions and workup as described for the preparation of I-24a above, 1-(bromomethyl)-4-(trifluoromethoxy)benzene (5 g, 19.607 mmol) in DMSO (30 mL) was reacted with NaCN (1.44 g, 35.1864 mmol). The resulting mixture was stirred at 90° C. for 1 hour to afford 3.8 g of the product (95% yield). 1H NMR (300 MHz, CDCl3): 7.45-7.20 (m, 4H), 3.8 (s, 2H)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution containing 2.085 g (8.18 mmol) of 4-trifluoromethoxybenzyl bromide in 10 mL dry DMF was added 441 mg (8.99 mmol) of sodium cyanide. The reaction was stirred for 1 h at room temperature, poured into water and extracted with of ethyl acetate (2×40 mL). The combined organic extracts were dried (MgSO4) and evaporated. The crude product was used in the next reaction without further purification.
Quantity
2.085 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
441 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

150 g of ethanol, 28 ml of water, and 31.5 g of sodium cyanide were initially charged, and 127.5 g of 4-bromomethyl-1-trifluoromethoxybenzene were added. The reaction mixture was stirred at 90° C. for 3.5 hours and then poured into 250 ml of water and extracted twice with 50 ml portions of dichloromethane. The combined organic phases were concentrated and the residue was distilled at 18 hPa. This gave 81.5 g of (4-trifluoromethoxyphenyl)acetonitrile as a colorless liquid (76.3% of theory) of b.p. 110-112° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
127.5 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Li, B Su, Y Liu, Q Wang - Current Organic Synthesis, 2018 - ingentaconnect.com
Aim and Objective: During the investigation of sodium nitrite-catalyzed oxidative coupling reaction of aryls, an unprecedented C(sp2)-H and C(sp3)-H coupling of substituted 2-aryl …
Number of citations: 4 www.ingentaconnect.com
H Mei, J Han, S White, DJ Graham… - … A European Journal, 2020 - Wiley Online Library
Structural analysis of modern pharmaceutical practices allows for the identification of two rapidly growing trends: the introduction of tailor‐made amino acids and the exploitation of …

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